

# Navigating the NASH Landscape: A Comparative Analysis of HPG1860 Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HPG1860   |           |
| Cat. No.:            | B15614967 | Get Quote |

#### For Immediate Release

In the dynamic and closely watched field of non-alcoholic steatohepatitis (NASH) therapeutics, a comprehensive understanding of emerging clinical trial data is paramount for researchers, scientists, and drug development professionals. This guide provides an objective cross-study comparison of the clinical trial data for **HPG1860**, a novel Farnesoid X Receptor (FXR) agonist, with other therapeutic alternatives in development for NASH. The data presented is intended to offer a clear, data-driven perspective on the evolving treatment landscape for this complex metabolic disease.

### **Executive Summary**

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. The race to develop the first approved therapy for NASH has led to a diverse pipeline of drug candidates with various mechanisms of action. This guide focuses on **HPG1860**, a non-bile acid FXR agonist, and compares its Phase 2a clinical trial findings with publicly available data from trials of other key NASH drug candidates, including another FXR agonist, a THR-β agonist, and PPAR agonists. The comparison encompasses efficacy and safety parameters to provide a multi-faceted view of their clinical profiles.

# Data Presentation: A Comparative Look at Efficacy and Safety





The following tables summarize key quantitative data from the clinical trials of **HPG1860** and selected comparator drugs. This allows for a structured and direct comparison of their performance on critical endpoints.

## **Table 1: Efficacy Outcomes in NASH Clinical Trials**



| Drug (Trial)                            | Mechanism<br>of Action    | Dose(s)             | Treatment<br>Duration | Key<br>Efficacy<br>Endpoint(s)                                     | Results vs.<br>Placebo                                                                           |
|-----------------------------------------|---------------------------|---------------------|-----------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| HPG1860<br>(RISE)                       | FXR Agonist               | 3 mg, 5 mg, 8<br>mg | 12 Weeks              | Relative<br>reduction in<br>Liver Fat<br>Content<br>(LFC)          | -20.15% (3<br>mg, p=0.002),<br>-7.08% (5<br>mg), -38.64%<br>(8 mg,<br>p<0.0001) vs.<br>+0.68%[1] |
| Obeticholic<br>Acid<br>(REGENERA<br>TE) | FXR Agonist               | 10 mg, 25 mg        | 18 Months             | Fibrosis improvement by ≥1 stage with no worsening of NASH         | 18.5% (10<br>mg,<br>p=0.0004),<br>20.8% (25<br>mg, p<0.001)<br>vs. 11.8%[2]                      |
| Resmetirom<br>(MAESTRO-<br>NASH)        | THR-β<br>Agonist          | 80 mg, 100<br>mg    | 52 Weeks              | NASH<br>resolution<br>with no<br>worsening of<br>fibrosis          | 25.9% (80<br>mg), 29.9%<br>(100 mg) vs.<br>9.7%<br>(p<0.001 for<br>both)[3]                      |
| Lanifibranor<br>(NATIVE)                | Pan-PPAR<br>Agonist       | 800 mg, 1200<br>mg  | 24 Weeks              | Decrease in SAF-A score by ≥2 points without worsening of fibrosis | 48% (800<br>mg), 55%<br>(1200 mg,<br>p=0.007) vs.<br>33%[4][5]                                   |
| Elafibranor<br>(RESOLVE-<br>IT)         | Dual PPAR-α/<br>δ Agonist | 120 mg              | 72 Weeks              | NASH<br>resolution<br>without<br>worsening of<br>fibrosis          | 19.2% vs.<br>14.7% (Not<br>statistically<br>significant)[6]<br>[7][8]                            |



**Table 2: Safety and Tolerability Profiles** 

| Drug             | Common Adverse Event(s)                                              | Effect on LDL Cholesterol                |
|------------------|----------------------------------------------------------------------|------------------------------------------|
| HPG1860          | Pruritus (dose-dependent: 9.1% at 3mg, 9.5% at 5mg, 27.3% at 8mg)[1] | No significant change observed[1]        |
| Obeticholic Acid | Pruritus (most common reason for discontinuation)[2]                 | Mild elevation[9]                        |
| Resmetirom       | Transient mild diarrhea and nausea[10][11]                           | Significant reductions[10]               |
| Lanifibranor     | Diarrhea, nausea, peripheral<br>edema, anemia, weight gain[4]<br>[5] | Not reported as a primary safety concern |
| Elafibranor      | Mild and reversible increase in serum creatinine[12]                 | Not reported as a primary safety concern |

### **Experimental Protocols**

A clear understanding of the methodologies employed in clinical trials is crucial for the accurate interpretation of their results. Below are summaries of the experimental protocols for the key trials cited.

**HPG1860** (RISE Study) The RISE study was a Phase 2a, multi-center, randomized, double-blind, placebo-controlled trial.[1] It enrolled 87 adult patients with presumed non-cirrhotic NASH.[13] Participants were randomized to receive once-daily oral doses of **HPG1860** (3 mg, 5 mg, or 8 mg) or a placebo for 12 weeks.[2][13] The primary endpoint was safety and tolerability. Secondary endpoints included the percentage change from baseline in liver fat content (LFC) measured by MRI-proton density fat fraction (MRI-PDFF) and changes in alanine aminotransferase (ALT) levels.[13]

Obeticholic Acid (REGENERATE Study) The REGENERATE study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed NASH and fibrosis (stage F2 or F3).[2] Patients were randomized to receive placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg daily.[2] The primary endpoints at the 18-month interim analysis



were improvement in fibrosis by at least one stage with no worsening of NASH, or NASH resolution with no worsening of fibrosis.[14]

Resmetirom (MAESTRO-NASH Study) The MAESTRO-NASH study is an ongoing Phase 3 trial involving adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[3] Patients were randomized to receive once-daily oral resmetirom at a dose of 80 mg or 100 mg, or placebo.[3] The primary endpoints at 52 weeks were NASH resolution with no worsening of fibrosis and an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.[3]

Lanifibranor (NATIVE Study) The NATIVE study was a Phase 2b, double-blind, randomized, placebo-controlled trial in patients with non-cirrhotic, highly active NASH.[4] A total of 247 patients were randomized to receive 800 mg or 1200 mg of lanifibranor or placebo once daily for 24 weeks.[4][5] The primary endpoint was a decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)-A score without worsening of fibrosis.[4][5]

Elafibranor (RESOLVE-IT Study) The RESOLVE-IT study was a Phase 3 trial that enrolled patients with biopsy-proven NASH and fibrosis stage F2 or F3.[8] Patients were randomized to receive elafibranor 120 mg or placebo once daily.[8] The primary endpoint at a 72-week interim analysis was NASH resolution without worsening of fibrosis.[8] The development of elafibranor for NASH was discontinued due to a lack of efficacy in this trial.[6]

## **Mandatory Visualization**

The following diagrams illustrate key concepts relevant to the clinical development of **HPG1860**.





Click to download full resolution via product page

Caption: Mechanism of action of **HPG1860** as an FXR agonist in hepatocytes.





Click to download full resolution via product page

Caption: Workflow of the **HPG1860** Phase 2a (RISE) clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH [prnewswire.com]

#### Validation & Comparative





- 2. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH Medical Conferences [conferences.medicom-publishers.com]
- 3. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fattyliver.ca [fattyliver.ca]
- 6. An Open Label, Randomized, Multicenter Study of Elafibranor in Children with Nonalcoholic Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. GENFIT: Announces Results from Interim Analysis of RESOLVE-IT Phase 3 Trial of Elafibranor in Adults with NASH and Fibrosis | GENFIT [ir.genfit.com]
- 9. Update on Clinical Trials for Nonalcoholic Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 11. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. hcplive.com [hcplive.com]
- 14. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the NASH Landscape: A Comparative Analysis of HPG1860 Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#cross-study-comparison-of-hpg1860-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com